1-(2-methoxyethyl)-1H-indol-6-amine
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Overview
Description
1-(2-Methoxyethyl)-1H-indol-6-amine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as rilapladib , are known to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques .
Mode of Action
If we consider its potential similarity to rilapladib, it may act as an inhibitor of lp-pla2 . This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Inhibition of Lp-PLA2 would be expected to stop the build-up of fatty streaks, thus potentially being useful in the treatment of atherosclerosis .
Biochemical Pathways
Based on its potential similarity to rilapladib, it might influence the pathways related to atherosclerosis and cardiovascular disorders .
Pharmacokinetics
Compounds with similar structures, such as 2′-o-(2-methoxyethyl) modified oligonucleotides, have been studied . They are rapidly and extensively absorbed after subcutaneous administration, achieving steady-state tissue concentrations within approximately 4-6 months of once-weekly dosing .
Result of Action
If it acts similarly to rilapladib, it might help in reducing the risk of developing accelerated atherosclerosis and clinical cardiovascular events .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, phthalate concentrations in dust from various environments were found to be associated with room characteristics, occupancy activities and habits, and environmental factors
Biochemical Analysis
Biochemical Properties
. Its structural similarity to other indole compounds suggests it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s indole ring and methoxyethyl group .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(2-methoxyethyl)-1H-indol-6-amine at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-1H-indol-6-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the reductive amination of 1-(2-methoxyethyl)-1H-indole-6-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This method provides a straightforward route to the desired amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-6-carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 1-(2-methoxyethyl)-1H-indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Indole-6-carboxylic acids.
Reduction: 1-(2-Methoxyethyl)-1H-indoline.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-indol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenoxyethyl)-1H-indol-6-amine: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-1H-indole-6-carbaldehyde: An aldehyde derivative of the compound.
1-(2-Methoxyethyl)-1H-indoline: A reduced form of the compound.
Uniqueness
1-(2-Methoxyethyl)-1H-indol-6-amine is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility in organic solvents and may improve its pharmacokinetic properties in medicinal applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)indol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEXVGIHPYZFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095573-80-0 |
Source
|
Record name | 1-(2-methoxyethyl)-1H-indol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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